N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
Description
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-benzyl substituent and a 2-methylbenzamide ethyl side chain. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrimidine-pyrazole core, often explored for their kinase inhibitory, anticancer, and antifolate activities . The benzyl group at position 5 and the 2-methylbenzamide moiety likely modulate solubility, bioavailability, and target-binding specificity.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-7-5-6-10-18(16)21(28)23-11-12-27-20-19(13-25-27)22(29)26(15-24-20)14-17-8-3-2-4-9-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFYOIKXRZQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related pyrazolo[3,4-d]pyrimidine derivatives and other fused heterocycles (Table 1).
Table 1: Key Structural and Functional Differences
Key Comparative Analyses
Bioactivity and Target Specificity
- Target Compound : The 2-methylbenzamide group may enhance membrane permeability compared to polar substituents like sulfonamides or glutamic acid derivatives. Its benzyl group could favor interactions with hydrophobic enzyme pockets .
- LY231514 : As a pyrrolo[2,3-d]pyrimidine, it targets thymidylate synthase via its glutamic acid side chain, a mechanism distinct from pyrazolo[3,4-d]pyrimidines .
Physicochemical Properties
- Solubility : The target compound’s benzamide group offers moderate solubility, whereas compounds like 2u (with ethoxyethoxy chains) exhibit enhanced solubility .
- Molecular Weight : The target (~390 g/mol) is smaller than fluorinated analogs (~589 g/mol), suggesting better bioavailability .
Research Findings and Implications
- Patent EP2228370B1 : Highlights the therapeutic versatility of pyrazolo[3,4-d]pyrimidines, with fluorinated derivatives showing nanomolar IC₅₀ values in kinase assays.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazolo ring fused with a pyrimidine structure. Its molecular formula is , and it has a molecular weight of approximately 312.38 g/mol. The unique arrangement of substituents on the pyrazolo ring enhances its biological activity and pharmacological profile.
Biological Activity
This compound exhibits several notable biological activities:
1. Anticancer Activity
- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it effectively targets cyclin-dependent kinase 2 (CDK2), disrupting its function and leading to cell cycle arrest in cancer cells. Molecular docking studies reveal that the compound binds to the active site of CDK2, forming crucial hydrogen bonds with key residues that are essential for its inhibitory activity .
2. Anti-inflammatory Properties
- Preliminary research suggests that this compound may also exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, although further studies are required to elucidate the exact mechanisms involved .
3. Antimicrobial Activity
- The compound has been tested for antimicrobial properties against various bacterial strains. Results indicate that it possesses moderate antibacterial activity, suggesting potential applications in treating infections .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : By targeting CDK2 and potentially other kinases involved in cell cycle regulation.
- Modulation of Inflammatory Cytokines : Altering the production or activity of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
